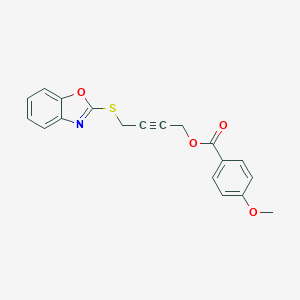
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BBMS compound and has a molecular formula of C18H15NO4S.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a therapeutic agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with 2-mercaptobenzoxazole in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with 4-bromo-1-butene in the presence of potassium carbonate and tetrabutylammonium bromide to yield the desired compound.
Applications De Recherche Scientifique
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C19H15NO4S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl 4-methoxybenzoate |
InChI |
InChI=1S/C19H15NO4S/c1-22-15-10-8-14(9-11-15)18(21)23-12-4-5-13-25-19-20-16-6-2-3-7-17(16)24-19/h2-3,6-11H,12-13H2,1H3 |
Clé InChI |
ABAQWMMNRNUZHB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NC3=CC=CC=C3O2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285607.png)
![3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285608.png)
![1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B285609.png)
![N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285610.png)
![1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285611.png)
![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![N-(2-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285613.png)
![1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285620.png)
![N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285622.png)
![N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285623.png)
![N-(4-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285624.png)
![N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285627.png)
![N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285631.png)
![4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine](/img/structure/B285634.png)